Tacedinaline hydrochloride

Description

Role of Histone Deacetylases (HDACs) in Gene Expression and Chromatin Dynamics

Histone deacetylases (HDACs) are a family of enzymes that play a pivotal role in epigenetic regulation. mdpi.combohrium.com They remove acetyl groups from lysine (B10760008) residues on histone proteins, which are the core components of chromatin—the complex of DNA and proteins that forms chromosomes. mdpi.comnih.gov The acetylation state of histones is a key determinant of chromatin structure. The removal of acetyl groups by HDACs leads to a more condensed chromatin structure, which is generally associated with transcriptional repression, as it limits the access of transcription factors and RNA polymerase to the DNA. mdpi.comfrontiersin.org Conversely, histone acetyltransferases (HATs) add acetyl groups, leading to a more relaxed chromatin state and transcriptional activation. mdpi.comfrontiersin.org Beyond their effects on histones, HDACs can also deacetylate non-histone proteins, thereby influencing a wide range of cellular processes. guidetopharmacology.org

Human HDACs are categorized into four main classes based on their sequence homology to yeast HDAC proteins, their size, and cellular localization. nih.govwikipedia.org

Class I includes HDAC1, HDAC2, HDAC3, and HDAC8. These are primarily located in the nucleus and are ubiquitously expressed in various tissues. nih.govrsc.org

Class II is further divided into two subclasses:

Class IIa : HDAC4, HDAC5, HDAC7, and HDAC9. nih.gov

Class IIb : HDAC6 and HDAC10. nih.gov Class II HDACs can shuttle between the nucleus and the cytoplasm and exhibit more tissue-specific expression patterns. wikipedia.orgnih.gov

Class III consists of the sirtuins (SIRT1-7), which are structurally distinct from the classical HDACs and require NAD+ as a cofactor for their activity. nih.govmdpi.com

Class IV contains a single member, HDAC11, which shares features with both Class I and Class II HDACs. guidetopharmacology.orgmdpi.com

| Class | Subclass | HDAC Isoforms | Primary Localization | Cofactor |

|---|---|---|---|---|

| Class I | - | HDAC1, HDAC2, HDAC3, HDAC8 | Nucleus | Zn2+ |

| Class II | IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Nucleus and Cytoplasm | Zn2+ |

| IIb | HDAC6, HDAC10 | |||

| Class III | - | SIRT1-7 | Nucleus, Cytoplasm, Mitochondria | NAD+ |

| Class IV | - | HDAC11 | Nucleus | Zn2+ |

The different classes and subclasses of HDACs exhibit distinct functional roles, often through their incorporation into large multi-protein complexes that direct them to specific genomic loci.

Class I HDACs (HDAC1, 2, and 3) are core components of major co-repressor complexes like Sin3A, NuRD, and CoREST, and are fundamentally involved in cell proliferation and survival. nih.govrsc.org HDAC8, while also in Class I, can function as a single polypeptide. rsc.org

Class IIa HDACs (HDAC4, 5, 7, and 9) have relatively weak deacetylase activity on their own and often function as scaffolds, recruiting other proteins, including Class I HDACs, to regulate gene expression. nih.govjci.org They play significant roles in tissue-specific developmental processes. nih.gov

Class IIb HDACs (HDAC6 and 10) have unique structures with two catalytic domains (in HDAC6) and are primarily cytoplasmic, targeting non-histone proteins involved in cell motility and protein degradation. wikipedia.orgmdpi.com

Class III Sirtuins are involved in a wide range of cellular processes, including metabolism, stress responses, and aging. mdpi.com

Class IV HDAC11 is the most recently discovered and its functions are still being actively investigated, but it is believed to be involved in regulating the immune system. mdpi.com

Rationale for Targeting HDACs in Academic Research

The central role of HDACs in regulating gene expression has made them a compelling target for academic research, particularly in the context of diseases characterized by aberrant gene expression, such as cancer. bohrium.commusechem.com

Dysregulation of HDAC activity is a common feature in many cancers, often leading to the silencing of tumor suppressor genes. frontiersin.orgmusechem.com Inhibition of HDACs can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of these silenced genes. musechem.com This can, in turn, induce a variety of anti-cancer effects, including:

Cell Cycle Arrest: HDAC inhibitors can halt the progression of the cell cycle, preventing cancer cells from dividing. bohrium.comfrontiersin.org

Apoptosis (Programmed Cell Death): They can trigger the intrinsic and extrinsic pathways of apoptosis, leading to the self-destruction of cancer cells. bohrium.comfrontiersin.org

Differentiation: HDAC inhibitors can promote the differentiation of cancer cells, causing them to lose their malignant properties. usbio.net

Inhibition of Angiogenesis: They can interfere with the formation of new blood vessels that tumors need to grow. usbio.net

Modulation of the Immune Response: HDAC inhibition can enhance the immunogenicity of tumor cells, making them more susceptible to immune attack. frontiersin.org

The discovery of HDAC inhibitors predates the development of Tacedinaline (B1681204). Early research identified natural products with HDAC inhibitory activity. One of the first and most well-known is Trichostatin A (TSA) , a hydroxamic acid isolated from Streptomyces hygroscopicus. TSA is a potent, broad-spectrum HDAC inhibitor that has been instrumental as a research tool for understanding the biological roles of HDACs. Another early example is sodium butyrate , a short-chain fatty acid that also exhibits HDAC inhibitory properties, albeit with lower potency than TSA. These early discoveries validated the concept of targeting HDACs for therapeutic purposes and paved the way for the development of synthetic inhibitors like Tacedinaline with potentially improved pharmacological properties.

Tacedinaline Hydrochloride: A Specific Inhibitor Profile

This compound (CI-994) is a member of the benzamide (B126) class of HDAC inhibitors. ncats.iomdpi.com It exhibits selectivity for Class I HDACs. selleckchem.com Specifically, it has been shown to inhibit HDAC1, HDAC2, and HDAC3 with IC50 values of 0.9 µM, 0.9 µM, and 1.2 µM, respectively. selleckchem.commedchemexpress.comcaymanchem.com Its inhibitory activity against HDAC8 is significantly lower (IC50 >20 µM). selleckchem.comcaymanchem.com

| HDAC Isoform | IC50 (µM) |

|---|---|

| HDAC1 | 0.9 |

| HDAC2 | 0.9 |

| HDAC3 | 1.2 |

| HDAC8 | >20 |

The mechanism of action of Tacedinaline involves the inhibition of histone deacetylation, which can lead to cell cycle arrest and apoptosis in cancer cells. usbio.netmedchemexpress.com Research has explored its potential in various cancer models, and it has been investigated in clinical trials. ncats.iodrugbank.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

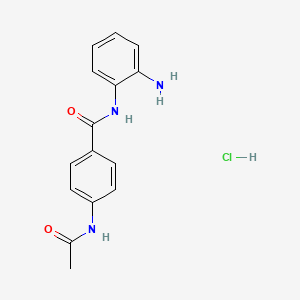

4-acetamido-N-(2-aminophenyl)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2.ClH/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16;/h2-9H,16H2,1H3,(H,17,19)(H,18,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEWULVTDZRPEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1299346-14-7 | |

| Record name | N-(2-aminophenyl)-4-acetamidobenzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Tacedinaline Hydrochloride As a Class I Histone Deacetylase Inhibitor

Identification and Early Academic Characterization of Tacedinaline (B1681204) Hydrochloride

Tacedinaline hydrochloride, also known as CI-994 or Acetyldinaline, is a novel antitumor agent identified for its unique mechanism of action. nih.gov It is the acetylated metabolite of dinaline, a compound previously recognized for its cytotoxic and cytostatic activities against various murine and human tumor models. nih.gov

Early preclinical screening demonstrated the wide-spectrum antitumor activity of Tacedinaline. medchemexpress.com In preclinical models, CI-994 showed efficacy against all eight solid tumors tested, including pancreatic ductal adenocarcinoma, colon adenocarcinoma, mammary adenocarcinoma, and human prostate carcinoma. nih.gov More recent comparative high-throughput epigenetic drug screens have further highlighted its potential. In a screen of 78 epigenetic inhibitors across various brain tumor models, histone deacetylase inhibitors (HDACi) as a class showed preferential activity in MYC-driven medulloblastoma. nih.govresearchgate.netnih.gov A subsequent focused re-screen of 20 HDACi identified Tacedinaline (CI-994) as the most selectively active compound for this specific type of tumor. nih.govbmj.com

Tacedinaline is an orally bioavailable, small molecule belonging to the benzanilide (B160483) class of organic compounds. bmj.comdrugbank.com Specifically, it is a member of the aminophenyl benzamide (B126) group of histone deacetylase inhibitors. medchemexpress.com The chemical structure of HDAC inhibitors typically consists of three main parts: a cap group, a linker, and a zinc-binding group (ZBG) that interacts with the active site of the enzyme. nih.gov

In Tacedinaline, the benzamide moiety is a key structural feature. nih.govexplorationpub.com Benzamide-based HDAC inhibitors like Tacedinaline are recognized as class I selective inhibitors. nih.gov The design of these inhibitors often incorporates a benzamide unit linked to a 2-amino anilide group, which serves as the ZBG. explorationpub.com This specific structural arrangement is favorable for interacting with the catalytic tunnel of class I HDACs, which is surrounded by hydrophobic phenylalanine residues, allowing for stabilizing π–π stacking interactions. explorationpub.com The 2-amino anilide ZBG is particularly suited for the active sites of HDACs 1, 2, and 3, which have a more spacious compartment at the base of their catalytic tunnels compared to other HDAC classes. explorationpub.com

Molecular Mechanism of Action of this compound

Tacedinaline functions as a selective inhibitor of class I histone deacetylases (HDACs). selleckchem.com This class of enzymes, which includes HDAC1, HDAC2, HDAC3, and HDAC8, plays a crucial role in regulating gene expression through the deacetylation of histone proteins. nih.gov

Tacedinaline demonstrates potent inhibitory activity against the class I isoforms HDAC1, HDAC2, and HDAC3. medchemexpress.comselleckchem.com Its mechanism of action involves arresting the cell cycle and may involve the inhibition of histone deacetylation. medchemexpress.com In cell-free assays using recombinant human HDACs, the compound exhibits strong, comparable inhibition for the first three isoforms of this class. medchemexpress.comselleckchem.com

The specific inhibitory concentrations (IC50) highlight this potency.

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 0.9 |

| HDAC2 | 0.9 |

| HDAC3 | 1.2 |

| Data sourced from in vitro cell-free assays. medchemexpress.comselleckchem.com |

While potent against HDACs 1, 2, and 3, Tacedinaline shows significantly less activity against other isoforms, such as HDAC8, another member of the class I family. selleckchem.com This differential selectivity is a key characteristic of its molecular profile. The IC50 value for HDAC8 is substantially higher than for the other class I isoforms, indicating a much lower inhibitory effect. selleckchem.com A derivative of Tacedinaline, known as BRD2492, has been shown to have high selectivity for HDAC1 and HDAC2 over HDAC3 by more than 100-fold in in-vitro assays. nih.gov

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 0.9 |

| HDAC2 | 0.9 |

| HDAC3 | 1.2 |

| HDAC8 | >20 |

| Data illustrating the differential selectivity of Tacedinaline. selleckchem.com |

Zinc-Binding Group (ZBG) Interactions within the Catalytic Site

The mechanism of action for this compound is centered on its interaction with the catalytic site of Class I HDAC enzymes. A critical feature of HDAC inhibitors is a zinc-binding group (ZBG) that coordinates with the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site pocket. nih.govtandfonline.com In Tacedinaline, the o-aminoanilide or benzamide moiety serves as the ZBG. nih.govtandfonline.com

This group mimics the acetyl-lysine substrate of the enzyme. The inhibitor occupies the catalytic tunnel, with the benzamide group chelating the catalytic zinc ion. nih.gov This interaction is crucial and decisive for the inhibitory activity of the compound, as it blocks the binding of the natural substrate and prevents the deacetylation reaction from occurring. tandfonline.com The selectivity of benzamide derivatives like Tacedinaline for Class I HDACs is a notable feature of this particular ZBG. nih.gov

Allosteric or Indirect Modulatory Effects

The primary mechanism of this compound's inhibitory activity is through direct competitive binding at the catalytic active site, characterized by the interaction of its zinc-binding group with the zinc cofactor. Current research literature focuses on this direct mode of action. There is no significant evidence to suggest that Tacedinaline exerts its effects through allosteric modulation (binding to a site other than the active site to alter enzyme conformation) or other indirect modulatory mechanisms. Its function is understood as a direct blockade of the enzyme's catalytic machinery.

Impact on Histone Acetylation Dynamics

As a direct consequence of inhibiting HDAC1, HDAC2, and HDAC3, this compound causes a significant shift in histone acetylation dynamics, leading to histone hyperacetylation. axonmedchem.comadooq.com This alteration is a key element of its biological activity. cancer.gov Studies have demonstrated that treatment with Tacedinaline leads to an increased level of acetylated histone H3 in both in vitro and in vivo models. axonmedchem.comresearchgate.net

More specifically, research has identified increased acetylation of particular lysine (B10760008) residues on histone tails. For example, administration of Tacedinaline has been shown to increase the acetylation of histone H3 at lysine 27 (H3K27ac) and lysine 18 (H3K18ac) at the promoter region of specific genes, such as the dopamine (B1211576) 2 receptor (Drd2) gene in the striatum of aged mice. frontiersin.orgnih.govnih.gov This targeted increase in acetylation at gene promoters is a fundamental mechanism by which Tacedinaline modulates gene transcription and influences cellular function. frontiersin.org The combined action of Tacedinaline and a learning stimulus has also been shown to elicit enhancer histone acetylation in pathways that improve memory performance, underscoring its role in modulating the epigenetic landscape. nih.gov

Influence on Non-Histone Protein Acetylation

The regulatory scope of Class I HDACs extends beyond histone proteins to include a wide array of non-histone targets. nih.gov These include transcription factors, signaling molecules, and cytoskeletal proteins, where reversible lysine acetylation plays a critical role in regulating their stability, localization, and activity. nih.gov Consequently, by inhibiting HDAC1, HDAC2, and HDAC3, this compound can influence the acetylation status and function of these non-histone proteins.

For instance, research has shown that Tacedinaline treatment can induce the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov The RELA subunit of NF-κB is a known non-histone target of HDAC deacetylation. Inhibition of HDACs by Tacedinaline would therefore be expected to alter the acetylation level of RELA, thereby modulating the activity of the NF-κB signaling cascade. This demonstrates that the biological effects of Tacedinaline are not solely due to histone modification but also involve the modulation of key cellular pathways through its impact on non-histone protein acetylation.

Enzyme Kinetics and Binding Characteristics of this compound

Determination of Inhibitory Potency (IC₅₀ and Kᵢ Values)

The inhibitory potency of this compound against Class I HDACs has been quantified in numerous studies through the determination of its half-maximal inhibitory concentration (IC₅₀) and inhibitor constant (Kᵢ) values. The compound consistently demonstrates micromolar to sub-micromolar potency against HDAC1, HDAC2, and HDAC3, while showing significantly less activity against HDAC8.

The IC₅₀ values from various cell-free assays are summarized below, highlighting the compound's selectivity profile.

| HDAC Isoform | IC₅₀ (µM) | Source |

|---|---|---|

| HDAC1 | 0.9 | medchemexpress.com, caymanchem.com, selleckchem.com |

| HDAC1 | ~0.57 | sapphirebioscience.com |

| HDAC2 | 0.9 | medchemexpress.com, caymanchem.com, selleckchem.com |

| HDAC2 | ~0.90 | sapphirebioscience.com |

| HDAC3 | 1.2 | medchemexpress.com, caymanchem.com, selleckchem.com |

| HDAC8 | >20 | caymanchem.com, selleckchem.com |

| HDAC8 | >100 | sapphirebioscience.com |

In addition to IC₅₀ values, the inhibitor constant (Kᵢ), which represents the equilibrium dissociation constant, provides a more direct measure of binding affinity. Tacedinaline has been shown to have nanomolar potency against its target enzymes.

| HDAC Isoform | Kᵢ (nM) | Source |

|---|---|---|

| HDAC1 | 37 | drugbank.com |

| HDAC1 | 160 | nih.gov |

| HDAC2 | 370 | nih.gov |

| HDAC3 | 88 | nih.gov |

Analysis of Binding Kinetics (e.g., Slow-Binding, Tight-Binding Mechanisms)

Beyond simple potency metrics, the binding kinetics of an inhibitor—how quickly it associates with and dissociates from its target—are crucial to its pharmacological effect. mdpi.com this compound, as a member of the o-aminoanilide chemotype, exhibits slow-binding inhibition kinetics. nih.gov This is distinct from inhibitors that follow a simple, rapid equilibrium (fast-on/fast-off) model.

Slow-binding kinetics can cause a delay in reaching the final steady-state level of inhibition, which has important implications for assay design and the interpretation of potency data. nih.govbiorxiv.orgbiorxiv.org Detailed kinetic analysis of Tacedinaline revealed that it follows a "mechanism B" type of slow-binding inhibition. nih.gov This mechanism involves an initial rapid formation of an enzyme-inhibitor complex (EI) that then undergoes a slower conformational change to a more stable, tightly-bound complex (EI*). nih.gov This behavior is characterized as slow, tight-binding inhibition, particularly against HDAC1 and HDAC2. nih.gov Such a kinetic profile, featuring a low dissociation rate and an extended residence time on the target enzyme, can lead to a more durable pharmacological effect. nih.gov

Target Residence Time Considerations in Enzyme Inhibition

The efficacy of an enzyme inhibitor is not solely determined by its binding affinity (often expressed as IC50 or Ki) but also by the duration of the drug-target interaction, a concept known as target residence time. Target residence time is the reciprocal of the dissociation rate constant (k_off) and represents how long an inhibitor remains bound to its target enzyme. A longer residence time can lead to a more sustained biological effect, even after the concentration of the free drug has decreased in the body.

Many potent inhibitors of Class I HDACs, including those targeting HDACs 1, 2, and 3, are characterized by slow-binding kinetics. This type of inhibition often involves a two-step mechanism: an initial rapid binding followed by a slower conformational change that results in a more stable enzyme-inhibitor complex. This slow dissociation from the target leads to an extended residence time.

Slow-binding inhibitors with long residence times are pursued in drug design to maximize a compound's biological impact. The prolonged inhibition of the target enzyme can be particularly advantageous. For HDAC inhibitors, this sustained action ensures that the epigenetic modifications, such as histone acetylation, are maintained for a significant period, which can be crucial for achieving the desired therapeutic outcome. While the general principles of slow-binding kinetics and long residence times are well-established for many potent Class I HDAC inhibitors, specific kinetic data detailing the precise residence time of this compound on its target enzymes is an area for further detailed investigation.

Preclinical Pharmacological and Cellular Effects of Tacedinaline Hydrochloride

Cellular Responses in In Vitro Models

Impact on Cell Proliferation and Viability in Various Cell Lines

Tacedinaline (B1681204) has demonstrated significant antiproliferative activity across a range of human cancer cell lines. A notable aspect of its activity is its selective cytotoxicity towards tumor cells over normal cells. For instance, Tacedinaline inhibits the growth of HCT116 colon cancer cells with an IC50 of 4 µM, while showing minimal effect on normal human mammary epithelial cells (HMECs), which have an IC50 greater than 50 µM. pnas.org

In studies involving MYC-driven medulloblastoma, Tacedinaline (CI-994) was found to cause a significant reduction in cell viability. nih.govbmj.com This effect was pronounced in MYC-driven subtypes, whereas non-MYC-driven medulloblastoma, atypical teratoid/rhabdoid tumor (AT/RT), and glioblastoma cells showed little to no response. nih.govbmj.com Furthermore, treatment with Tacedinaline has been shown to reduce the growth of Colon #38 tumors. In hepatocellular carcinoma (HCC) cells, the combined inhibition of HDAC1 and HDAC2, a key feature of Tacedinaline's activity, leads to growth inhibition. nih.gov

The antiproliferative effects of Tacedinaline are summarized in the table below:

Table 1: Antiproliferative Activity of Tacedinaline in Various Cell Lines| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| A549 | Non-small cell lung cancer | IC50 of 20.1 μM after 72 hours. | medchemexpress.com |

| HCT116 | Colon Cancer | IC50 of 4 µM. | pnas.org |

| HMECs | Normal human mammary epithelial cells | IC50 > 50 µM. | pnas.org |

| MYC-driven Medulloblastoma | Medulloblastoma | Significant reduction in cell viability. | nih.govbmj.com |

| Non-MYC-driven Medulloblastoma | Medulloblastoma | Little to no activity. | nih.govbmj.com |

| AT/RT | Atypical teratoid/rhabdoid tumor | Little to no activity. | nih.govbmj.com |

| Glioblastoma | Glioblastoma | Little to no activity. | nih.govbmj.com |

| Hepatocellular Carcinoma (HCC) cells | Liver Cancer | Growth inhibition upon combined HDAC1/2 inhibition. | nih.gov |

| LNCaP | Prostate Cancer | Reduces tumor growth in a mouse xenograft model. | pnas.org |

| Panc02 | Pancreatic Cancer | Reduces tumor growth in a murine pancreatic cancer model. | pnas.org |

Induction of Cell Cycle Arrest (e.g., G0/G1, G2/M phases)

A primary mechanism through which Tacedinaline exerts its antiproliferative effects is the induction of cell cycle arrest. echemi.com As a class of compounds, HDAC inhibitors are known to block cell cycle progression at either the G1 or G2/M phase. wikipedia.org This is achieved by altering the expression of key cell cycle regulatory proteins.

In hepatocellular carcinoma (HCC) cells, the combined inhibition of HDAC1 and HDAC2 by Tacedinaline leads to cell cycle blockage. nih.gov This effect is mediated by the upregulation of cyclin-dependent kinase inhibitors. While specific studies on Tacedinaline's effect on cell cycle phases are part of a broader understanding of HDAC inhibitors, the general consensus points towards arrest in G1 or G2/M phases, which has been observed with other HDAC inhibitors in various cancer cell lines.

Apoptosis Induction and Associated Molecular Events

Tacedinaline has been shown to induce apoptosis, or programmed cell death, in susceptible tumor cell populations. echemi.com In MYC-driven medulloblastoma, the reduction in cell viability caused by Tacedinaline is mediated by the induction of apoptosis. nih.govbmj.com Similarly, in hepatocellular carcinoma (HCC) cells, the combined inhibition of HDAC1 and 2, characteristic of Tacedinaline, leads to apoptosis. nih.gov

The molecular events associated with this apoptosis induction involve the modulation of key regulatory proteins. In HCC, this includes an increase in the Bax/Bcl-2 ratio, a key indicator of apoptosis. nih.gov Furthermore, in breast cancer, Tacedinaline has been noted to suppress the BIRC5 gene, which is responsible for producing an inhibitor of apoptosis protein. imrpress.com

Effects on Cellular Differentiation

Tacedinaline, as an HDAC inhibitor, has the potential to induce differentiation in tumor cells. wikipedia.orgechemi.com This process involves the cell maturing to a more specialized state, which can lead to a less proliferative and more controlled cellular behavior. In the context of leukemia, Tacedinaline has demonstrated impressive differential activity against leukemic cells when compared to normal stem cells, which suggests an influence on the differentiation pathways of these cancer cells. echemi.com The compound has also been included in screening libraries for studying the differentiation of adipocytes. phypha.ir

Modulation of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Histone deacetylase inhibitors as a class have been shown to suppress cancer cell migration and invasion. nih.gov This is often achieved by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, and upregulating cell-cell adhesion molecules like E-cadherin. nih.gov For example, the HDAC inhibitor Vorinostat has been observed to mitigate migration and invasion in breast cancer cells. imrpress.com While direct studies on Tacedinaline's impact on migration and invasion are limited, its function as a class I HDAC inhibitor suggests it is likely to have similar effects. imrpress.com However, one study has suggested a contradictory role in promoting cell migration through the Wnt/β-catenin pathway, indicating that the effects may be context-dependent. scispace.com

Gene Expression and Signaling Pathway Modulation

Tacedinaline's primary mechanism of action, the inhibition of HDACs, leads to significant changes in gene expression and the modulation of various signaling pathways. By causing histone hyperacetylation, Tacedinaline can activate the expression of tumor suppressor genes and other regulatory genes. wikipedia.org

In MYC-driven medulloblastoma, RNA sequencing has revealed that Tacedinaline treatment leads to the induction of the nuclear factor-kB (NF-κB) pathway. nih.govbmj.com This is followed by the expression of transglutaminase 2 (TGM2), which enhances the secretion of inflammatory cytokines and the expression of "eat-me" signals like calreticulin (B1178941) on the cell surface. nih.govbmj.com

In hepatocellular carcinoma, the inhibition of HDAC1 and HDAC2 by Tacedinaline results in the upregulation of the cyclin-dependent kinase inhibitors p21Waf1/Cip1 and p19INK4d. nih.gov This is achieved through the increased acetylation of H3K18, H3K56, and H4K12 in the promoter regions of these genes, leading to a decrease in the expression of cyclin-dependent kinases. nih.gov

Furthermore, in breast cancer, Tacedinaline has been found to suppress the BIRC5 gene, which is overexpressed in triple-negative breast cancer and acts to inhibit apoptosis. imrpress.com In the context of the central nervous system, Tacedinaline has been shown to modulate the expression of the dopamine (B1211576) receptor D2 (Drd2) gene by affecting histone acetylation at its promoter. nih.gov

The table below summarizes the key gene and pathway modulations by Tacedinaline.

Table 2: Gene Expression and Signaling Pathway Modulation by Tacedinaline| Cell/Tissue Type | Pathway/Gene Modulated | Effect of Tacedinaline | Reference |

|---|---|---|---|

| MYC-driven Medulloblastoma | NF-κB pathway | Induction | nih.govbmj.com |

| MYC-driven Medulloblastoma | TGM2 | Upregulation | nih.govbmj.com |

| Hepatocellular Carcinoma | p21Waf1/Cip1, p19INK4d | Upregulation | nih.gov |

| Hepatocellular Carcinoma | Cyclin-dependent kinases | Decreased expression | nih.gov |

| Breast Cancer (TNBC) | BIRC5 | Suppression | imrpress.com |

| Brain (Striatum) | Drd2 | Modulates expression via histone acetylation | nih.gov |

Regulation of Specific Gene Promoters (e.g., Drd2 gene)

Tacedinaline has been shown to modulate the expression of specific genes by altering histone acetylation at their promoter regions. A notable example is its effect on the dopamine D2 receptor gene (Drd2). In aged mice, administration of Tacedinaline led to increased acetylation of histone H3 at lysines 18 and 27 (H3K18ac and H3K27ac) at the Drd2 promoter in the striatum. nih.govnih.gov This epigenetic modification was associated with a subsequent increase in Drd2 mRNA and D2 receptor (D2R) protein expression, suggesting a restoration of D2R levels which are often diminished with age. nih.govnih.gov The DRD2 gene, located on chromosome 11q22-23, encodes the D2 subtype of the dopamine receptor, a G-protein coupled receptor that plays a crucial role in neurotransmission. nih.govgenecards.org

Activation or Repression of Transcription Factors (e.g., NF-κB)

Tacedinaline can influence the activity of key transcription factors, including Nuclear Factor-kappaB (NF-κB). In studies involving MYC-driven medulloblastoma, treatment with Tacedinaline induced the NF-κB pathway. nih.govnih.govnih.gov This activation is significant as NF-κB is a critical regulator of inflammatory responses and cell survival. The protein product of the ANKK1 gene, which is linked to the DRD2 gene, is considered a negative regulator of NF-κB. plos.org Tacedinaline's influence on NF-κB suggests a mechanism by which it can modulate the tumor microenvironment. nih.govplos.org Histone deacetylase inhibitors, as a class, are known to affect the acetylation status and activity of numerous non-histone proteins, including transcription factors like p53 and NF-κB. wikipedia.org

Crosstalk with DNA Damage Response Pathways (e.g., ATM, p53, BRCA1, CHK2)

The cellular response to DNA damage is a critical component of cancer therapy. Histone deacetylase inhibitors like Tacedinaline can interfere with these pathways. HDACs, particularly HDAC1 and HDAC2, are integral to the DNA damage response (DDR). nih.gov They have been shown to interact with Ataxia-Telangiectasia Mutated (ATM), a key kinase in the DDR, and their inhibition can lead to reduced ATM activation and decreased p53 activation. nih.gov The process of repairing double-strand breaks (DSBs), a severe form of DNA damage, involves complex signaling and repair machinery. nih.gov HDAC inhibitors can sensitize cancer cells to DNA damaging agents by impairing their ability to repair such lesions. nih.gov The interplay between HDACs and key DNA damage checkpoint proteins like ATR and ATM, as well as repair proteins, highlights a crucial aspect of Tacedinaline's mechanism. nih.gov

Influence on Macrophage-Mediated Phagocytosis Pathways

A significant finding in the preclinical evaluation of Tacedinaline is its ability to enhance macrophage-mediated phagocytosis of tumor cells. In MYC-driven medulloblastoma, Tacedinaline treatment was found to sensitize tumor cells to this immune surveillance mechanism. nih.govnih.govresearchgate.net This effect is linked to the induction of the NF-κB pathway, which in turn leads to the expression of transglutaminase 2 (TGM2) and the cell surface display of "eat-me" signals like calreticulin. nih.govnih.gov By promoting an inflammatory tumor microenvironment and overcoming immune evasion mechanisms, Tacedinaline facilitates the recognition and engulfment of cancer cells by macrophages. nih.govnih.govnih.gov

Modulation of Inflammatory Cytokine Secretion

Consistent with its role in activating the NF-κB pathway, Tacedinaline has been observed to modulate the secretion of inflammatory cytokines. In medulloblastoma models, its administration led to an enhanced secretion of inflammatory cytokines, a consequence of NF-κB activation and subsequent TGM2 expression. nih.govnih.gov This pro-inflammatory shift within the tumor microenvironment can contribute to its anti-tumor effects by attracting and activating immune cells. Furthermore, studies have shown that Tacedinaline, as a class I HDAC inhibitor, can inhibit the release of certain chemokines like CXCL10 in activated intestinal epithelial cells. semanticscholar.org

Effects on Specific Protein Expression (e.g., D2R, TGM2, calreticulin)

Tacedinaline's influence on cellular function is mediated through the altered expression of specific proteins. As previously mentioned, it increases the expression of the D2 receptor (D2R) in the striatum of aged mice. nih.govnih.gov In the context of cancer, Tacedinaline treatment upregulates the expression of transglutaminase 2 (TGM2) and the cell-surface exposure of calreticulin in MYC-driven medulloblastoma cells. nih.govnih.gov The increase in TGM2 is a downstream effect of NF-κB activation, while the presentation of calreticulin on the cell surface acts as a crucial signal for phagocytosis by macrophages. nih.govnih.gov

In Vivo Preclinical Efficacy Studies in Animal Models

Preclinical studies in animal models have demonstrated the in vivo efficacy of Tacedinaline against certain cancers. In orthotopic xenograft models of MYC-driven medulloblastoma, Tacedinaline exhibited significant anti-tumoral effects, targeting both the primary tumor and metastatic dissemination. nih.govnih.govresearchgate.net Treatment with Tacedinaline led to a reduction in tumor growth and significantly increased survival in tumor-bearing mice. researchgate.net Furthermore, it was observed to reduce the formation of spinal metastases. researchgate.net In other studies, Tacedinaline has shown a broad spectrum of antitumor activity in various solid tumor models. medchemexpress.comnih.gov

Interactive Data Table: In Vivo Efficacy of Tacedinaline in MYC-Driven Medulloblastoma Xenograft Models

| Animal Model | Cell Line | Treatment | Outcome | Significance | Reference |

| NSG Mice | MED8A | Tacedinaline | Reduced Tumor Growth | p=0.0015 | researchgate.net |

| NSG Mice | D425 MED | Tacedinaline | Reduced Tumor Growth | p=0.0344 | researchgate.net |

| NSG Mice | MED8A | Tacedinaline | Increased Survival | p=0.0026 | researchgate.net |

| NSG Mice | D425 MED | Tacedinaline | Increased Survival | p=0.01 | researchgate.net |

| NSG Mice | MED8A | Tacedinaline | Reduced Spinal Metastases | p=0.005 | researchgate.net |

| NSG Mice | D425 MED | Tacedinaline | Reduced Spinal Metastases | p=0.009 | researchgate.net |

Antitumor Activity in Murine Xenograft Models

Tacedinaline has demonstrated significant antitumor activity in various murine xenograft models. As a class I HDAC inhibitor, it targets HDAC1, HDAC2, and HDAC3. selleckchem.comcaymanchem.com

In a preclinical study, tacedinaline was shown to have a wide spectrum of antitumor activity. medchemexpress.com Specifically, it has been found to reduce tumor growth in an LNCaP mouse xenograft model of human prostate cancer and a Panc02 murine pancreatic cancer model. caymanchem.com The mechanism of action is thought to involve the inhibition of histone deacetylation, leading to cell cycle arrest. medchemexpress.com

Research has also highlighted its efficacy in combination with other anticancer agents. nih.gov For instance, combining tacedinaline with gemcitabine (B846), a drug used in the management of non-small cell lung cancer, resulted in a marked synergistic action in vitro. medchemexpress.com The rationale behind such combinations is that HDAC inhibitors like tacedinaline can increase the acetylation of histones, creating a more open chromatin structure that is more accessible to DNA-targeting agents. nih.gov

Table 1: Antitumor Activity of Tacedinaline in Murine Xenograft Models

| Cancer Model | Cell Line | Effect of Tacedinaline | Reference |

|---|---|---|---|

| Prostate Cancer | LNCaP | Reduced tumor growth. | caymanchem.com |

| Pancreatic Cancer | Panc02 | Reduced tumor growth. | caymanchem.com |

| Non-Small Cell Lung Cancer | A-549, LX-1 | Cytostatic effect, increased G0/G1 phase, reduced S phase, increased apoptosis. | selleckchem.com |

| Leukemia | BCLO (rat) | Inhibited cell growth. | selleckchem.com |

Evaluation in Specific Disease Animal Models (e.g., MYC-driven medulloblastoma, aged mice)

Tacedinaline has been evaluated in specific animal models, yielding promising results, particularly in MYC-driven medulloblastoma and in studies involving aged mice.

In orthotopic mouse models of MYC-driven medulloblastoma, tacedinaline displayed antitumoral effects at both the primary tumor site and in the metastatic compartment. nih.govnih.gov It was found to significantly reduce tumor growth and the formation of spinal metastases. researchgate.netnih.gov Furthermore, treatment with tacedinaline led to a significant increase in survival in these models. researchgate.netnih.gov The compound was identified as a selectively active agent for MYC-driven medulloblastoma, inducing apoptosis and reducing cell viability with minimal effect on non-MYC-driven medulloblastoma. nih.govresearchgate.net

In aged mice, tacedinaline has been investigated for its potential to mitigate the side effects of antipsychotic drugs. nih.govfrontiersin.org Studies have shown that it can reduce haloperidol-induced motor and memory side effects. frontiersin.orgnih.gov These effects are thought to be mediated through the restoration of dopamine D2 receptor (D2R) expression in the striatum. frontiersin.org

Table 2: Evaluation of Tacedinaline in Specific Disease Animal Models

| Disease Model | Key Findings | Reference |

|---|---|---|

| MYC-driven Medulloblastoma | Reduced tumor growth and spinal dissemination. | researchgate.netnih.gov |

| Increased survival. | researchgate.netnih.gov | |

| Induced apoptosis and reduced cell viability. | nih.govresearchgate.net | |

| Aged Mice (with Haloperidol) | Decreased haloperidol-induced cataleptic episodes. | frontiersin.orgnih.gov |

| Improved motor coordination. | frontiersin.org | |

| Mitigated haloperidol-induced memory impairment. | frontiersin.orgnih.gov |

Neurobiological Effects and Epigenetic Modulation in Brain Regions (e.g., striatum, prefrontal cortex)

Tacedinaline has been shown to exert significant neurobiological effects through epigenetic modulation in specific brain regions, notably the striatum and prefrontal cortex.

In aged mice, tacedinaline was found to impact histone acetylation. nih.gov Specifically, it was shown to rescue histone acetylation in the striatum of aged mice, which may modulate the side effects induced by antipsychotics. nih.gov The compound increased the acetylation of histone marks H3K27ac and H3K18ac at the dopamine 2 receptor (D2R) gene (Drd2) promoter in the striatum. frontiersin.orgnih.gov This epigenetic modification was associated with an increase in Drd2 mRNA and D2R protein expression in this brain region. frontiersin.orgnih.gov

In the prefrontal cortex of aged mice, while there was a decrease in H3K18ac levels with aging, tacedinaline did not significantly affect the selected histone acetylation marks at the Drd2 promoter in this region. nih.govfrontiersin.org This suggests that the effect of tacedinaline on D2R expression is region-specific. nih.gov Furthermore, studies in a maternal immune activation rat model, which is relevant to schizophrenia, showed that while prenatal Poly I:C exposure led to global changes in histone acetylation in the prefrontal cortex, tacedinaline's specific effects on neurotransmitter receptor genes in this context were not observed. frontiersin.orgdoaj.orguow.edu.au

Impact on Neurotransmitter Receptor Expression and Function in Animal Brain

Tacedinaline has a demonstrated impact on the expression and function of neurotransmitter receptors in the animal brain, particularly the dopamine D2 receptor (D2R).

In aged mice, a decrease in D2R expression in the striatum is observed, which can be rescued by tacedinaline. nih.govfrontiersin.org Chronic administration of tacedinaline was found to increase D2R protein expression in the striatum of aged mice, but not in the prefrontal cortex. nih.gov This effect is linked to the compound's ability to increase histone acetylation at the Drd2 gene promoter, thereby restoring its expression. frontiersin.org

The restoration of D2R expression by tacedinaline is believed to be the mechanism through which it alleviates motor and memory side effects induced by the antipsychotic drug haloperidol (B65202) in aged mice. frontiersin.org This suggests that tacedinaline can modulate the function of the dopaminergic system, which is crucial for motor control and cognitive processes.

Analysis of Pharmacodynamic Markers in Preclinical Models

The analysis of pharmacodynamic markers is crucial for understanding the in vivo activity of a drug. For HDAC inhibitors like tacedinaline, changes in histone acetylation are a key pharmacodynamic marker.

In preclinical studies of other HDAC inhibitors, such as ACY-1215, an increase in acetylated α-tubulin has been used as a pharmacodynamic biomarker for HDAC6 inhibition. nih.gov This was confirmed by both immunohistochemistry and Western blot analysis in xenograft mouse models. nih.gov

For tacedinaline, which is a class I HDAC inhibitor, the primary pharmacodynamic markers would be the acetylation levels of histones, particularly at the promoter regions of target genes. As demonstrated in studies with aged mice, increased acetylation of H3K27ac and H3K18ac at the Drd2 promoter in the striatum serves as a direct pharmacodynamic marker of tacedinaline's action in the brain. frontiersin.orgnih.gov This epigenetic change directly correlates with the observed physiological effects, such as the restoration of D2R expression and the amelioration of drug-induced side effects. frontiersin.org

Structural Biology and Rational Design of Tacedinaline Hydrochloride Analogues

Structure-Activity Relationships (SAR) of Tacedinaline (B1681204) Hydrochloride and its Derivatives

The typical pharmacophore model for HDAC inhibitors consists of three main components: a zinc-binding group (ZBG), a linker region, and a cap group. The ZBG chelates the essential zinc ion in the enzyme's active site, the cap group interacts with residues at the surface of the catalytic tunnel, and the linker connects these two elements. Structural modifications to each of these components in Tacedinaline analogues have provided significant insights into the structure-activity relationships that govern their inhibitory power and selectivity.

Tacedinaline belongs to the 2-aminobenzamide (B116534) class of HDAC inhibitors. Unlike the more common hydroxamic acids, the benzamide (B126) group serves as an effective zinc-binding group (ZBG). The 2-aminobenzamide moiety typically chelates the zinc ion through the ortho-amino group and the adjacent amide carbonyl oxygen. This interaction is critical for anchoring the inhibitor within the catalytic site of the HDAC enzyme.

The aniline (B41778) portion of the benzamide can be subject to metabolic toxicity, which has prompted research into alternative ZBGs. However, the 2-aminobenzamide remains a "golden standard" for targeting class I HDACs (HDAC1, 2, and 3) due to its selective binding profile, which is not always observed with hydroxamates. The crystal structure of HDAC2 has shown that the 2-aminobenzamide portion of inhibitors can access a "foot pocket" adjacent to the main catalytic region, contributing to its binding.

While the ZBG is essential for catalytic inhibition, the linker and cap groups are primary determinants of an inhibitor's potency and selectivity for specific HDAC isoforms. In the case of Tacedinaline and its derivatives, these components are crucial for interacting with the varied amino acid residues that line the entrance and length of the catalytic tunnel.

Tacedinaline itself is an example of an inhibitor that lacks a traditional, bulky capping group. However, studies on related benzamide inhibitors demonstrate the profound impact of modifying these regions.

Linker: The linker's length and rigidity are critical for correctly positioning the ZBG for optimal coordination with the zinc ion and for placing the cap group to engage with surface residues. Most benzamide inhibitors, including Tacedinaline, feature a benzamide unit as part of the linker structure.

Cap Group: The cap group interacts with residues at the rim of the catalytic site, which varies significantly between HDAC isoforms. Therefore, the size, hydrophobicity, and steric properties of the cap group are key drivers of selectivity. For instance, compounds with smaller capping groups tend to show less pronounced class I selectivity, whereas bulkier groups can confer selectivity towards other HDAC classes, such as class IIb.

The following table summarizes the inhibitory activity of Tacedinaline and a key derivative against class I HDACs, illustrating the impact of structural modifications.

| Compound | Target HDAC | IC50 (μM) | Selectivity Notes |

| Tacedinaline (CI-994) | HDAC1 | 0.9 | Potent against HDAC1, 2, and 3. |

| HDAC2 | 0.9 | No significant activity against HDAC8. | |

| HDAC3 | 1.2 | ||

| HDAC8 | >20 | ||

| BRD2492 (Tacedinaline Derivative) | HDAC1/2 | - | High selectivity for HDAC1/2 over HDAC3 (>100-fold). |

| HDAC3 | - | Potently inhibits deacetylase activity in the CoREST complex (HDAC1/2-containing) but has little effect on the Sin3A complex. |

Achieving selectivity among the highly homologous class I HDACs, particularly between HDAC1/2 and HDAC3, is a significant challenge. Tacedinaline itself shows potent inhibition of HDAC1, 2, and 3. However, its derivatives have been engineered to achieve greater isoform specificity.

The ability to discriminate between HDAC1/2 and HDAC3 is structurally rooted in subtle differences in the amino acid residues at the entrance of the catalytic site. Modifications to the cap group that exploit these differences are a key strategy for developing isoform-selective inhibitors. For example, iterative modifications to capping groups in other benzamide series have yielded compounds with a 10- to 20-fold preference for HDAC1 over HDAC2 and HDAC3.

Computational Approaches in Tacedinaline Hydrochloride Research

Computational methods are indispensable tools for understanding the molecular interactions that govern the potency and selectivity of HDAC inhibitors like Tacedinaline. Techniques such as molecular docking and molecular dynamics simulations provide detailed insights into the binding process at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. For Tacedinaline and its analogues, docking studies are used to rationalize their binding modes within the catalytic channels of HDAC1, HDAC2, and HDAC3.

In a typical docking simulation, the 2-aminobenzamide group of Tacedinaline is positioned to chelate the catalytic zinc ion. The rest of the molecule is oriented to maximize favorable interactions with key amino acid residues lining the active site tunnel. These studies can validate experimental findings and guide the design of new analogues with improved binding affinity. For instance, docking studies have been used to validate the binding modes of known benzamide inhibitors, including Tacedinaline, before screening new potential inhibitors. The predicted free energy of binding from these simulations often correlates well with experimentally determined inhibition constants, providing a reliable method for prioritizing compounds for synthesis and testing.

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-enzyme complex compared to the static picture provided by molecular docking. MD simulations model the movements of atoms in the complex over time, providing insights into its stability, the conformational changes that occur upon ligand binding, and the nature of intermolecular interactions.

By simulating the Tacedinaline-HDAC complex, researchers can:

Assess Binding Stability: MD simulations can confirm whether the binding pose predicted by docking is stable over a period of nanoseconds.

Analyze Intermolecular Interactions: These simulations decode the dynamics of non-bonding interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the enzyme. This helps identify which residues are critical for maintaining the bound state.

Understand Conformational Changes: Both the ligand and the enzyme are flexible. MD can reveal how the enzyme's active site adapts to accommodate the inhibitor and how the inhibitor itself may change conformation upon binding.

These computational approaches, from docking to MD simulations, are integral to the rational design of novel Tacedinaline analogues, allowing for the prediction of binding affinity and selectivity before undertaking complex chemical synthesis.

Homology Modeling for Structural Insights into HDAC Isoforms

The rational design of selective histone deacetylase (HDAC) inhibitors, such as analogues of this compound, is often hampered by the limited availability of crystal structures for all HDAC isoforms. Homology modeling serves as a crucial computational tool to bridge this gap by constructing three-dimensional models of HDAC isoforms for which experimental structures are unavailable. nih.govnih.gov This technique relies on the principle that proteins with similar amino acid sequences will adopt similar three-dimensional structures.

The process begins with identifying a suitable template structure, which is an experimentally determined structure of a related HDAC isoform with a high degree of sequence identity to the target isoform. For instance, the crystal structure of human HDAC4 has been utilized as a template to build models of HDAC5 and HDAC9. nih.gov Similarly, the X-ray crystal structure of Danio rerio (zebrafish) HDAC10 has served as a template for modeling human HDAC10. nih.gov

Once a template is selected, the amino acid sequence of the target isoform is aligned with the template sequence. Specialized software, such as MODELLER, is then used to build the 3D model of the target protein based on the alignment and the template's coordinates. nih.govplos.org The quality and reliability of the generated homology model are paramount and are assessed through various validation techniques. These include calculating a Z-score, which measures the deviation of the model's total energy from an energy distribution derived from random conformations, and using tools like the PROCHECK server to evaluate the stereochemical quality of the model. nih.govnih.gov

Molecular dynamics (MD) simulations are often employed to further refine and validate the homology models. By simulating the dynamic behavior of the protein over time, researchers can assess the stability of the model. nih.gov Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and potential energy are monitored during the simulation to ensure the model represents a stable and physically realistic conformation. nih.govnih.gov

These validated homology models provide invaluable structural insights into the active sites of different HDAC isoforms. For example, homology models of HDAC10 and HDAC11 have been used to compare the tunnel-like active sites of these enzymes with that of HDAC8. plos.org Such studies have revealed subtle but important differences in the amino acid residues that form the active site tunnel, which can be exploited for the design of isoform-selective inhibitors. plos.org By understanding the unique structural features of each isoform's active site, medicinal chemists can design this compound analogues with modified functional groups that can specifically interact with the target isoform, thereby enhancing selectivity.

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a powerful computational strategy in drug discovery that facilitates the de novo design of novel compounds, including analogues of this compound. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govnih.gov This approach is particularly valuable when the crystal structure of the target protein is unknown, as it can be derived from a set of known active ligands. nih.gov

The process of ligand-based pharmacophore modeling begins with a dataset of molecules with known inhibitory activity against a particular HDAC isoform. nih.gov These molecules are analyzed to identify common chemical features that are crucial for their biological function. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

Using specialized software, multiple pharmacophore hypotheses are generated, each representing a different spatial arrangement of these features. nih.gov The validity and predictive power of these models are then rigorously assessed. nih.gov This validation process often involves cost analysis and Fischer's randomization test to ensure the statistical significance of the model. nih.gov A well-validated pharmacophore model can then be used as a 3D query to screen large chemical databases for novel molecules that match the pharmacophoric features. nih.gov This virtual screening approach can significantly enrich the number of active compounds identified for further experimental testing. nih.gov

Pharmacophore models can also be integrated with structural information from the enzymatic active site to guide the rational design and optimization of inhibitors. mdpi.com By understanding the key interactions between a ligand and its target protein, chemists can strategically modify the structure of a lead compound like this compound to better fit the pharmacophore and, consequently, enhance its inhibitory activity and selectivity. mdpi.com For instance, a pharmacophore model for HDAC2 inhibitors identified key features including a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic center, and an aromatic ring. nih.gov This information can be used to design Tacedinaline analogues that incorporate these features in the correct spatial orientation to maximize their interaction with the HDAC2 active site.

Design and Synthesis of Novel this compound Analogues

Strategies for Enhancing Potency and Selectivity

The development of novel this compound analogues with enhanced potency and selectivity is a key objective in the pursuit of more effective and safer HDAC inhibitors. A common strategy involves modifying the three main components of the HDAC inhibitor pharmacophore: the zinc-binding group (ZBG), the linker region, and the cap group.

The ZBG is critical for coordinating with the zinc ion in the active site of the HDAC enzyme. While hydroxamic acids are potent ZBGs, their potential for off-target effects has led to the exploration of alternative ZBGs. nih.gov For example, 2-aminobenzamides, as seen in the structure of Tacedinaline, offer a different zinc-binding motif that can influence potency and selectivity. nih.gov

The linker region connects the ZBG to the cap group and its length and composition can significantly impact inhibitory activity. mdpi.com Studies have shown that varying the length of an aliphatic chain linker can modulate potency and selectivity for different HDAC isoforms. mdpi.com For instance, elongation of a trimethylene linker in a series of pteroic acid analogues led to improved HDAC1 and HDAC6 inhibition. mdpi.com

The cap group is responsible for interacting with the surface of the enzyme and is a primary determinant of isoform selectivity. dovepress.com Introducing different substituents on the cap group can lead to enhanced interactions with specific residues at the rim of the active site. For example, the introduction of a phenyl group in certain benzamide derivatives dramatically increased inhibitory activity for HDAC1 and HDAC2, likely due to a cation-π interaction with an arginine residue in the active site. acs.org Similarly, the use of a novel ligustrazine moiety as a cap group in a series of HDAC inhibitors resulted in compounds with greater potency towards HDAC2 than HDAC1. dovepress.com

The following table summarizes the inhibitory activities of some ligustrazine-based HDAC inhibitors, demonstrating the impact of structural modifications on potency and selectivity.

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) |

| 7a | 114.3 | 53.7 |

| 7b | 2434.7 | 205.4 |

| 7c | 187.6 | 103.5 |

| 8a | 156.4 | 89.7 |

| 8b | 143.7 | 76.9 |

| Data sourced from a study on ligustrazine-based HDAC inhibitors. dovepress.com |

By systematically exploring these structural modifications, it is possible to fine-tune the pharmacological profile of this compound analogues to achieve desired levels of potency and selectivity for specific HDAC isoforms.

Exploration of Blood-Brain Barrier Permeability in Analog Design

For the treatment of central nervous system (CNS) disorders, the ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. nih.gov Many HDAC inhibitors have shown poor BBB penetration, which limits their therapeutic potential for neurological diseases. researchgate.net Therefore, a key aspect of designing novel this compound analogues for CNS applications is the optimization of their BBB permeability.

Several strategies can be employed to enhance the brain penetration of small molecules. One approach is to modify the physicochemical properties of the compound, such as its lipophilicity, molecular weight, and polar surface area (PSA). acs.org For benzamide-based HDAC inhibitors, it has been found that a PSA of not more than 65 is critical for brain uptake. acs.org For example, replacing an N-methylpiperazine group with a dimethylamino group in a series of benzamide derivatives reduced the PSA from 70.19 to 64.75 and resulted in a two-fold increase in BBB permeability. acs.org

Another strategy is to utilize transport mechanisms that facilitate entry into the brain. This can involve designing molecules that are substrates for specific influx transporters or that can undergo receptor-mediated transcytosis. nih.gov Additionally, the use of nanocarrier systems, such as nanoparticles, can help to deliver drugs across the BBB. nih.gov

The following table illustrates the impact of structural modifications on the BBB permeability of some benzamide HDAC inhibitors.

| Compound | Polar Surface Area (PSA) | BAUC/PAUC |

| 16 | 70.19 | 0.04 |

| 26 | 64.75 | 0.08 |

| BAUC/PAUC represents the ratio of the area under the curve in the brain to that in the plasma, a measure of BBB permeability. Data sourced from a study on image-guided synthesis of BBB permeable HDAC inhibitors. acs.org |

By incorporating these design principles, it is possible to develop this compound analogues with improved BBB permeability, thereby enhancing their potential for the treatment of brain-related disorders.

Development of Dual-Targeting Inhibitors based on Tacedinaline Scaffold

A promising strategy in cancer therapy is the development of dual-targeting inhibitors that can simultaneously modulate two or more disease-relevant pathways. ekb.eg This approach can lead to synergistic therapeutic effects, overcome drug resistance, and potentially reduce side effects compared to combination therapies with multiple drugs. ekb.eg The this compound scaffold provides a versatile platform for the design of such dual-acting agents.

The design of dual-targeting inhibitors involves integrating the pharmacophoric features of inhibitors for two different targets into a single molecule. nih.gov For example, dual inhibitors targeting both HDACs and other cancer-related proteins such as focal adhesion kinase (FAK) or phosphoinositide 3-kinase (PI3K) have been developed. nih.gov

In the design of dual HDAC/FAK inhibitors, a 5-pyridinyl-1,2,4-triazole moiety has been used as a surface recognition group for FAK, while various ZBGs, including hydroxamic acids and 2-aminobenzamides, have been incorporated to inhibit HDACs. nih.gov The linker connecting these two pharmacophores is also a critical element that can influence the potency and selectivity for each target. nih.gov

Several dual-acting HDAC inhibitors are currently in clinical trials, demonstrating the clinical potential of this approach. These include CUDC-907 (a dual PI3K and HDAC inhibitor) and 4SC-202 (a dual LSD1 and HDAC inhibitor). nih.gov The development of dual-targeting inhibitors based on the Tacedinaline scaffold could offer a novel therapeutic strategy for various cancers by simultaneously targeting epigenetic regulation and other key signaling pathways involved in tumor growth and survival.

Synthesis of Radiotracers for Imaging HDACs (e.g., [11C]CI-994, [18F]BA3)

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to visualize and quantify biological processes in vivo. The development of radiolabeled HDAC inhibitors as PET tracers is of great interest for studying the role of HDACs in disease and for assessing the target engagement of HDAC inhibitor therapies. nih.gov

The synthesis of PET radiotracers involves labeling a potent and selective HDAC inhibitor with a positron-emitting radionuclide, such as carbon-11 (B1219553) ([11C]) or fluorine-18 (B77423) ([18F]). nih.govhzdr.de Carbon-11 has a short half-life of 20.4 minutes, which allows for multiple PET scans in the same subject on the same day. nih.gov Fluorine-18 has a longer half-life of 109.8 minutes, which is more suitable for longer imaging studies and for distribution to sites without an on-site cyclotron.

The radiosynthesis of these tracers often involves a multi-step process. For example, the synthesis of [11C]-labeled compounds can be achieved by reacting a suitable precursor with [11C]methyl iodide. nih.gov The synthesis of [18F]-labeled tracers, such as [18F]BA3, a selective HDAC1 inhibitor, can be performed via a nucleophilic aliphatic substitution reaction with [18F]fluoride, followed by a deprotection step. hzdr.de

A significant challenge in the development of HDAC PET tracers for brain imaging is achieving sufficient BBB permeability. nih.gov Many early-generation radiolabeled HDAC inhibitors showed poor brain uptake, limiting their utility for CNS applications. nih.gov However, more recent efforts have led to the development of brain-penetrant HDAC tracers, such as [11C]martinostat, a class I HDAC inhibitor-based tracer. nih.gov The development of radiolabeled analogues of this compound, such as [11C]CI-994, could provide valuable tools for imaging HDACs in the brain and for guiding the clinical development of novel HDAC inhibitor therapies.

Research Methodologies Applied to Tacedinaline Hydrochloride Studies

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental in characterizing the direct interaction of Tacedinaline (B1681204) with its molecular targets, primarily histone deacetylase (HDAC) enzymes. These methods provide quantitative data on the compound's inhibitory potency and kinetic profile.

The primary mechanism of Tacedinaline is the inhibition of Class I HDAC enzymes. This activity has been quantified using in vitro inhibition assays, which can be categorized as either cell-free or cell-based.

Cell-free assays utilize purified, recombinant HDAC enzymes to determine the direct inhibitory effect of the compound. In these systems, Tacedinaline (CI-994) has demonstrated potent and selective inhibition of Class I HDACs. Specifically, it shows significant activity against HDAC1, HDAC2, and HDAC3. selleckchem.comselleck.co.jpadooq.comsapphirebioscience.com For instance, typical half-maximal inhibitory concentration (IC50) values obtained from such assays are approximately 0.9 µM for HDAC1, 0.9 µM for HDAC2, and 1.2 µM for HDAC3. selleckchem.comselleck.co.jpadooq.commedchemexpress.com In contrast, its inhibitory activity against Class II HDACs like HDAC6 and HDAC8 is significantly lower, with IC50 values often exceeding 100 µM, highlighting its selectivity for Class I enzymes. sapphirebioscience.com

Cell-based assays , on the other hand, measure the consequence of HDAC inhibition within intact cells, such as the accumulation of acetylated histones. These assays confirm that Tacedinaline can access and engage its targets in a cellular environment, leading to histone hyperacetylation. adooq.com

| Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| HDAC1 | 0.9 | selleckchem.comselleck.co.jpadooq.commedchemexpress.com |

| HDAC2 | 0.9 | selleckchem.comselleck.co.jpadooq.commedchemexpress.com |

| HDAC3 | 1.2 | selleckchem.comselleck.co.jpadooq.commedchemexpress.com |

| HDAC8 | >20 | selleckchem.comselleck.co.jp |

High-throughput screening (HTS) has been instrumental in identifying the selective activity of Tacedinaline across various cancer types. In these large-scale screens, libraries of epigenetic inhibitors, including Tacedinaline, are tested against panels of cancer cell lines. nih.govdoaj.orgnih.gov For example, a primary screen of 78 epigenetic inhibitors followed by a secondary screen of 20 HDAC inhibitors was used to compare response profiles in medulloblastoma, atypical teratoid/rhabdoid tumor, and glioblastoma cell lines. nih.govdoaj.orgnih.gov This unbiased approach revealed a preferential activity of HDAC inhibitors, and specifically Tacedinaline, in MYC-driven medulloblastoma. nih.govdoaj.orgnih.gov These HTS protocols typically use automated liquid handlers to dispense inhibitors in multi-well plates and measure cell viability after a set incubation period to determine the IC50 values across the cell line panel. nih.gov

Detailed enzyme kinetic studies have revealed that Tacedinaline exhibits a complex mechanism of action beyond simple competitive inhibition. Analysis of reaction progress curves has shown that Tacedinaline is a slow-binding inhibitor of HDACs 1, 2, and 3. nih.gov Specifically, it follows a "mechanism B" type of slow-binding inhibition. nih.gov This two-step mechanism involves an initial rapid formation of an enzyme-inhibitor complex, which then slowly isomerizes to a more tightly bound complex. nih.govresearchgate.net

This slow, tight-binding behavior results in a prolonged residence time on the enzyme, which can contribute to its sustained biological effects. nih.gov The inhibition constant (Ki), a measure of the inhibitor's binding affinity, has been determined through these kinetic analyses, providing a more precise quantification of its potency than IC50 values alone. nih.gov For instance, kinetic analysis revealed a Ki of less than 1 nM against HDAC1, approximately 6 nM against HDAC2, and around 39 nM against HDAC3 for a related compound, underscoring the high potency that might be underestimated by simple end-point assays. nih.gov

Cell Biology Techniques

To understand the effects of Tacedinaline on cellular processes, a variety of cell biology techniques are employed. These methods assess the compound's impact on cell growth, survival, and division.

The anti-proliferative and cytotoxic effects of Tacedinaline have been extensively documented using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8). selleckchem.commedchemexpress.comnih.gov These assays measure the metabolic activity of viable cells, which is proportional to the cell number. creative-biogene.comnih.gov In the MTT assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to purple formazan (B1609692) crystals, which are then solubilized for quantification. selleck.co.jpcreative-biogene.com The CCK-8 assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce an orange-colored formazan dye, offering a more direct and often more sensitive measurement. creative-biogene.comnih.gov

Studies using these methods have demonstrated that Tacedinaline inhibits the growth of a wide spectrum of human cancer cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, vary depending on the cell line.

| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | IC50 Value (µM) | Reference |

|---|---|---|---|---|---|

| HeLa | Cervical Cancer | CCK-8 | 72 | Not specified | medchemexpress.com |

| HepG2 | Liver Cancer | MTT | 72 | 10 | medchemexpress.com |

| PC3 | Prostate Cancer | MTT | 120 | Not specified | medchemexpress.com |

| LNCaP | Prostate Cancer | MTT | 144 | 7.4 | selleckchem.comselleck.co.jp |

| MGC-803 | Gastric Cancer | CCK-8 | 72 | 11.6 | medchemexpress.com |

| A549 | Lung Cancer | CCK-8 | 72 | 10.17 - 20.1 | adooq.commedchemexpress.com |

| D425 MED | Medulloblastoma | CellTiter-Glo | Not specified | Not specified | nih.gov |

| MED8A | Medulloblastoma | CellTiter-Glo | Not specified | Not specified | nih.gov |

Flow cytometry is a powerful technique used to analyze individual cells as they pass through a laser beam. It has been crucial in demonstrating that Tacedinaline's anti-proliferative effects are linked to the induction of cell cycle arrest and apoptosis (programmed cell death). selleckchem.comnih.gov

For cell cycle analysis , cells are treated with Tacedinaline, fixed, and stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI). nih.govnih.gov The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). youtube.com Studies have shown that Tacedinaline treatment causes a cytostatic effect, characterized by an accumulation of cells in the G0/G1 phase and a corresponding reduction of cells in the S phase, indicating a block in cell cycle progression. selleckchem.comselleck.co.jp

For apoptosis detection , flow cytometry is used to identify cells undergoing programmed cell death. A common method involves co-staining cells with Annexin V and a viability dye like PI. nih.gov Annexin V is a protein that binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is unable to cross the intact membrane of live cells but can enter late apoptotic or necrotic cells where membrane integrity is compromised. nih.gov This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). nih.gov Research has confirmed that treating cancer cells, such as MYC-driven medulloblastoma lines D425 MED and MED8A, with Tacedinaline leads to a significant increase in the percentage of Annexin V-positive cells, demonstrating the induction of apoptosis. nih.gov

Western Blotting for Protein Expression and Acetylation Levels

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of Tacedinaline hydrochloride research, this method has been crucial for confirming the compound's effect on target proteins and downstream pathways.

Studies have utilized Western blotting to measure the expression levels of key oncogenic proteins following treatment with Tacedinaline. For instance, in MYC-driven medulloblastoma cell lines (MED8A and D425 MED), Western blot analysis was performed to assess MYC protein levels after treatment with Tacedinaline. springermedizin.de This is critical for determining if the drug's anti-tumor effect is associated with a reduction in this key cancer driver. springermedizin.de Similarly, in studies of diffuse large B cell lymphoma, Western blots have been used to measure the protein levels of HDAC1 and HDAC3. consensus.app

Furthermore, as Tacedinaline is an HDAC inhibitor, Western blotting is essential for verifying its primary mechanism of action: the increase of protein acetylation. Researchers have successfully used this technique to detect increased acetylation of histone H3, a direct consequence of HDAC inhibition, in various cell lines. consensus.app The general procedure involves separating cell lysate proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies against the protein of interest (e.g., MYC) or a particular post-translational modification (e.g., acetylated histones). springermedizin.de

Immunofluorescence Microscopy for Subcellular Localization and Expression

Immunofluorescence microscopy is a powerful technique that uses fluorescently labeled antibodies to visualize the location and expression of specific proteins within a cell. This methodology has been applied in studies involving Tacedinaline to understand its impact on protein distribution and abundance.

In one study, immunofluorescence microscopy was used to confirm that Tacedinaline treatment could upregulate the expression and confirm the membrane localization of somatostatin (B550006) receptor type 2 (sstr2) in neuroendocrine tumor cells. snmjournals.orgsnmjournals.org Researchers treated cells with Tacedinaline, then used a primary antibody specific for sstr2, followed by a fluorescently labeled secondary antibody (Alexa Fluor 488), to visualize the protein's location via fluorescence microscopy. snmjournals.org This provided visual evidence that the drug not only increased the amount of the target protein but also ensured it was correctly positioned on the cell membrane to be functional. snmjournals.orgsnmjournals.org

In other research, this technique was employed to observe the subcellular localization of viral proteins. For example, in a study on the BK polyomavirus, an immunofluorescence assay was used to determine the location of the Large T-antigen (LT) protein in cells treated with Tacedinaline as an HDAC1 inhibitor. nih.gov This method allows for a qualitative and semi-quantitative assessment of how inhibiting HDACs with Tacedinaline can alter the expression and compartmentalization of key proteins.

In Vitro Phagocytosis Assays

In vitro phagocytosis assays are designed to measure the ability of phagocytic cells, such as macrophages, to engulf and clear other cells. This methodology has been instrumental in demonstrating a novel immunomodulatory role for Tacedinaline.

Research on MYC-driven medulloblastoma has shown that Tacedinaline can sensitize cancer cells to macrophage-mediated phagocytosis. springermedizin.deresearchgate.netresearchgate.net In these assays, human monocytes are first isolated and differentiated into macrophages. springermedizin.de The target cancer cells are then treated with Tacedinaline or a vehicle control before being co-cultured with the macrophages. springermedizin.de The combination of Tacedinaline with an anti-CD47 monoclonal antibody, which blocks a key "don't eat me" signal on cancer cells, was shown to significantly enhance the phagocytosis of tumor cells by macrophages compared to either treatment alone. springermedizin.de The extent of phagocytosis is typically quantified using flow cytometry, which can differentiate and count the number of macrophages that have engulfed the fluorescently labeled cancer cells. springermedizin.de

Clonogenic Survival Assays